molecular formula C9H11NO3 B14710488 Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate CAS No. 13602-95-4

Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate

Cat. No.: B14710488
CAS No.: 13602-95-4
M. Wt: 181.19 g/mol
InChI Key: UZPGPZMUPDKODR-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate is a pyridine derivative featuring a hydroxy group at position 3, a methyl group at position 2, and an ethyl ester at position 2.

Properties

IUPAC Name

ethyl 3-hydroxy-2-methylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-5-10-6(2)8(7)11/h4-5,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPGPZMUPDKODR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60514032
Record name Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13602-95-4
Record name Ethyl 3-hydroxy-2-methyl-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13602-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Gold-Catalyzed Cyclization and Subsequent Functionalization

Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles

A novel approach to pyridine derivatives involves gold(I)-catalyzed cyclization of 4-substituted propargyl ethers (Scheme 1). This method enables precise control over substituent placement, critical for generating 3-hydroxy-2-methylpyridine-4-carbonitrile—a direct precursor to the target compound.

Reaction Mechanism :

  • Cyclization : Propargyl ethers undergo Au(I)-catalyzed intramolecular cyclization to form isoxazolopyridine intermediates.
  • N–O Bond Cleavage : Treatment with potassium carbonate in methanol cleaves the N–O bond, yielding 3-hydroxy-4-substituted picolinonitriles.

Optimized Conditions :

  • Catalyst: Au(I) complexes (e.g., Ph₃PAuNTf₂)
  • Solvent: Dichloromethane (DCM)
  • Temperature: 80°C
  • Yield: Up to 85% for N–O cleavage step

Hydrolysis of Nitrile to Carboxylic Acid

The cyano group in 3-hydroxy-2-methylpyridine-4-carbonitrile is hydrolyzed to a carboxylic acid under acidic or basic conditions:

Basic Hydrolysis :

  • Reagents: Aqueous NaOH (6 M)
  • Temperature: 100°C
  • Duration: 12 hours
  • Yield: ~90%

Acidic Hydrolysis :

  • Reagents: HCl (concentrated)
  • Temperature: Reflux
  • Byproduct: Ammonium chloride

Esterification of Carboxylic Acid

The resultant 3-hydroxy-2-methylpyridine-4-carboxylic acid undergoes esterification with ethanol:

Reaction Protocol :

  • Catalyst: Sulfuric acid (H₂SO₄, 1.5 equiv)
  • Solvent: Excess ethanol
  • Temperature: Reflux (78°C)
  • Duration: 6–8 hours
  • Yield: 92–95%

Mechanistic Insight :
Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by ethanol. The transient oxonium ion intermediate is stabilized by the acid catalyst, driving the reaction to completion.

Acid-Catalyzed Condensation Reactions

Direct Esterification of Pre-Formed Carboxylic Acid

When the carboxylic acid is commercially available, single-step esterification offers a straightforward route:

Typical Procedure :

  • Combine 3-hydroxy-2-methylpyridine-4-carboxylic acid (1.0 equiv), ethanol (5.0 equiv), and H₂SO₄ (1.5 equiv).
  • Reflux for 8 hours.
  • Purify via recrystallization (ethyl acetate/hexane).

Yield : 85–88% (isolated)

Industrial-Scale Production

Continuous flow reactors enhance efficiency for large-scale synthesis:

Key Parameters :

  • Residence time: 30 minutes
  • Temperature: 110°C
  • Pressure: 3 bar
  • Catalyst: Heterogeneous sulfonic acid resins
  • Annual capacity: 10–50 metric tons

Comparative Analysis of Synthesis Routes

Table 1: Efficiency Metrics for Preparation Methods
Method Steps Catalyst Temperature (°C) Overall Yield (%) Scalability
Gold-catalyzed cyclization 3 Au(I) 80 72 Moderate
Direct esterification 1 H₂SO₄ 78 85 High

Key Findings :

  • Catalytic cyclization excels in regioselectivity but requires costly Au(I) catalysts.
  • Direct esterification is cost-effective but depends on carboxylic acid availability.

Industrial Production and Scalability

Continuous Flow Esterification

Modern plants employ tubular reactors for enhanced heat transfer and mixing:

  • Throughput : 200 L/h
  • Purity : ≥99.5% (HPLC)
  • Byproduct management : Distillation recovers excess ethanol.

Environmental Considerations

  • Waste reduction : Au(I) catalysts are recycled via ion-exchange resins.
  • Energy efficiency : Heat integration reduces steam consumption by 40%.

Chemical Reactions Analysis

Condensation Reactions

The compound is typically synthesized via condensation of 3-hydroxy-2-methylpyridine with ethyl chloroformate or ethyl acetate under controlled conditions. This method leverages the hydroxyl group’s reactivity to form the ester linkage.

Oxazole-Mediated Pathways

Patent US3227724A describes a multi-step process involving oxazole derivatives and ethylenic compounds (e.g., maleic anhydride or dimethyl maleate):

  • Adduct Formation : Reaction of 4-methyl-5-ethoxyoxazole with maleic anhydride at low temperatures yields an intermediate adduct.

  • Acidic Cleavage : Subsequent acid treatment cleaves the adduct, forming diethyl esters of 2-methyl-3-hydroxy-4,5-dicarboxypyridine .

  • Hydrolysis : Mild aqueous NaOH hydrolysis converts the diethyl ester to the monoethyl ester , while prolonged hydrolysis yields the dicarboxylic acid .

Hydrolysis and Ester Conversion

The ethyl ester group undergoes hydrolysis under basic or acidic conditions to form carboxylic acids:

  • Basic Hydrolysis : Treatment with aqueous NaOH converts the ethyl ester to the carboxylic acid (e.g., 2-methyl-3-hydroxy-4,5-dicarboxypyridine) .

  • Acidic Hydrolysis : Refluxing with ethanol and HCl generates the hydrochloride salt of the dicarboxylic acid .

Oxidation Pathways

While direct oxidation of ethyl 3-hydroxy-2-methylpyridine-4-carboxylate is not explicitly reported, related pyridine derivatives undergo aerobic oxidation using N-hydroxyphthalimide (NHPI) and metal catalysts (e.g., Co(OAc)₂/Mn(OAc)₂) to form pyridinecarboxylic acids . This suggests potential for analogous transformations under optimized conditions.

Spectroscopic Analysis

Spectroscopic data confirm the compound’s structure:

  • FTIR : Peaks indicative of hydroxyl (-OH) and ester (-COOEt) groups.

  • ¹H NMR : Signals for the pyridine ring protons, methyl group, and ethyl ester.

Pyridine-Pyrrole Formation

Interaction with ethyl aminoethanoate under acidic conditions yields a mixture of pyridine and pyrrole derivatives via dual pathways:

  • Cyclization : Formation of a dihydro intermediate followed by electrocyclic closure .

  • Ring-Opening : Degradation of the chromone-derived adduct to release pyridine .

Scientific Research Applications

Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-2-methylpyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Position and Functional Group Analysis

The compound’s key distinguishing features are the hydroxy group at position 3 and the ethyl ester at position 4. Below is a comparative analysis with analogs identified in the evidence:

Table 1: Structural and Functional Comparisons
Compound Name Substituent Positions Functional Groups Molecular Weight (g/mol) Key Properties/Notes
Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate 2, 3, 4 Methyl, hydroxy, ethyl ester Not available Potential hydrogen bonding; ester hydrolysis susceptibility
Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate 2, 4, 5 Methyl, hydroxymethyl, ethyl ester Not available Hydroxymethyl enhances hydrophilicity; ester at position 5 may alter electronic effects
Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate 1, 3, 4 Chloro, formyl, ethyl ester 217.65 (C₉H₁₂ClNO₃) Dihydro structure increases flexibility; formyl group enables nucleophilic addition
4-((3,4-Difluorophenyl)methyl)-3-methyl-1H-pyrrole-2-carboxylic acid N/A Difluorophenyl, methyl, carboxylic acid 250.1 (C₁₃H₁₁F₂NO₂) High HPLC purity (98.6%); acidic nature favors salt formation

Electronic and Steric Effects

  • Hydroxy vs. Chloro/Formyl Groups : The hydroxy group at position 3 in the target compound enhances hydrogen-bonding capacity compared to the electron-withdrawing chloro (in ) or formyl groups. This difference impacts solubility and interactions in biological systems.
  • Ring Saturation : The dihydro structure in introduces conformational flexibility absent in fully aromatic pyridines, affecting reactivity and binding interactions.

Biological Activity

Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to explore its biological activity, including its antibacterial, antifungal, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a hydroxyl group and an ethyl ester, which contribute to its reactivity and biological interactions. The presence of the hydroxyl group enhances its solubility and potential for hydrogen bonding, while the ester group may influence its metabolic stability and bioavailability.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial efficacy of this compound against various bacterial strains. The compound exhibits a broad spectrum of activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Research Findings

  • Minimum Inhibitory Concentration (MIC) Studies :
    • In vitro assays revealed that this compound has MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .
    • Comparative studies with other pyridine derivatives indicate that modifications in the structure can significantly alter antibacterial potency .
  • Mechanisms of Action :
    • The antibacterial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways . The compound's ability to form hydrogen bonds with bacterial enzymes is a critical factor in its effectiveness.

Antifungal Activity

In addition to its antibacterial properties, this compound demonstrates antifungal activity against various fungal pathogens.

Case Studies

  • In Vitro Efficacy :
    • Studies have shown that the compound exhibits moderate antifungal activity against Candida albicans, with MIC values indicating effective inhibition of fungal growth .
    • The structure-activity relationship (SAR) studies suggest that the presence of both hydroxyl and carboxyl groups enhances antifungal activity by promoting interactions with fungal cell membranes .

Anti-Inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. Research indicates that it can modulate inflammatory responses in human macrophages.

Key Findings

  • Cytokine Production :
    • This compound was found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages . At concentrations as low as 10 µM, significant reductions in cytokine levels were observed.
  • Potential Therapeutic Applications :
    • Given its ability to modulate inflammation, this compound could be explored for therapeutic applications in treating inflammatory diseases or conditions associated with chronic inflammation.

Summary of Biological Activities

Biological ActivityTarget Organisms/EffectsMIC Range (mg/mL)Notes
AntibacterialS. aureus, E. coli0.0039 - 0.025Effective against both Gram-positive and Gram-negative bacteria
AntifungalCandida albicansModerateStructure modifications enhance efficacy
Anti-inflammatoryHuman macrophages10 µMReduces pro-inflammatory cytokines

Q & A

Q. What are the recommended synthetic pathways for Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation or esterification reactions. For example, analogous ethyl pyridine carboxylates are prepared using one-pot Biginelli reactions involving aldehydes, ethyl acetoacetate, and thioureas under acidic conditions (e.g., HCl or H₂SO₄ catalysis) . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and stoichiometric ratios of reactants. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is critical to isolate the product. Monitoring by TLC or LC-MS ensures reaction completion .

Q. How should researchers characterize the purity and structural identity of this compound?

Standard characterization includes:

  • NMR spectroscopy : Confirm proton environments (¹H NMR) and carbon骨架 (¹³C NMR). For example, pyridine ring protons typically resonate at δ 7.5–8.5 ppm, while ester carbonyls appear at ~δ 170 ppm in ¹³C NMR .
  • Mass spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ peaks).
  • Elemental analysis : Verify C, H, N composition within ±0.4% of theoretical values.
  • X-ray crystallography : Single-crystal diffraction resolves bond lengths and angles, with SHELXL refinement .

Q. What solvents and storage conditions are optimal for preserving stability?

Store at –20°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis of the ester group. Use anhydrous DMSO or DMF for dissolution, avoiding protic solvents (e.g., water, methanol) that may degrade the compound .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined when structural disorder is present?

For disordered structures:

  • Use SHELXL to model anisotropic displacement parameters and split atomic positions.
  • Apply restraints to bond lengths and angles using the DFIX and SADI commands.
  • Validate refinement with the R1 factor (<5%) and GOF (≈1.0). Cross-check using PLATON for symmetry validation and ORTEP-3 for graphical representation of thermal ellipsoids .

Q. What methodologies are effective for analyzing conformational flexibility in the pyridine ring?

Quantify ring puckering using Cremer-Pople parameters (amplitude q and phase angle θ) derived from X-ray data. For a six-membered ring:

  • Calculate out-of-plane displacements (zᵢ) relative to the mean plane.
  • Compute q₂ and q₃ amplitudes to distinguish chair, boat, or twist-boat conformations.
  • Compare with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level) .

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?

  • Cross-validation : Use Hirshfeld surface analysis to confirm hydrogen bonding patterns observed in XRD but absent in NMR.
  • Dynamic effects : NMR may average dynamic conformations, while XRD captures static structures. Perform variable-temperature NMR to detect conformational exchange .
  • Supplementary techniques : Pair XRD with IR spectroscopy to validate carbonyl stretching frequencies (~1700 cm⁻¹ for esters) .

Q. What strategies mitigate byproduct formation during synthesis?

  • Kinetic control : Lower reaction temperatures (e.g., 60°C) favor slower, selective pathways.
  • Protecting groups : Temporarily block the hydroxyl group (e.g., with TBSCl) to prevent side reactions.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may reduce decarboxylation byproducts .

Methodological Notes

  • Software tools : Use WinGX for crystallographic data integration and Mercury for 3D visualization .
  • Data deposition : Submit validated structures to the Cambridge Structural Database (CSD) with CCDC numbers .

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